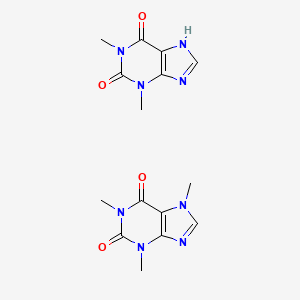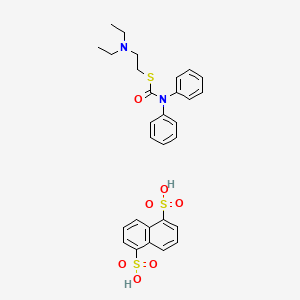
Phencarbamide napadisilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate is a complex organic compound with a unique structure that includes both aromatic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate typically involves multiple steps. The initial step often includes the formation of the di(phenyl)carbamoylsulfanyl group, followed by the introduction of the ethyl-diethylazanium moiety. The final step involves the sulfonation of naphthalene to form the naphthalene-1,5-disulfonate group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.
Substitution: Aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinates, thiols, and various substituted aromatic compounds.
Scientific Research Applications
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonate groups play a crucial role in its solubility and reactivity, while the aromatic rings contribute to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;benzene-1,3-disulfonate
- 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;benzene-1,4-disulfonate
Uniqueness
Compared to similar compounds, 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate is unique due to the presence of the naphthalene-1,5-disulfonate group, which enhances its reactivity and potential applications. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
72017-58-4 |
|---|---|
Molecular Formula |
C29H32N2O7S3 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
ZZNARJBYZHRHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


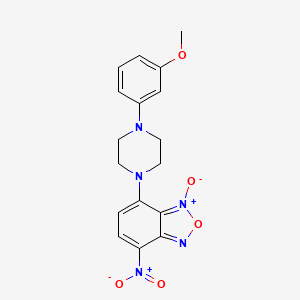
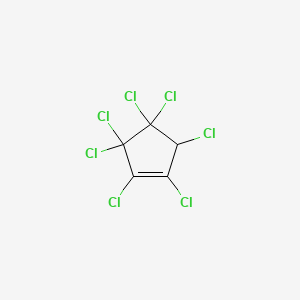
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)


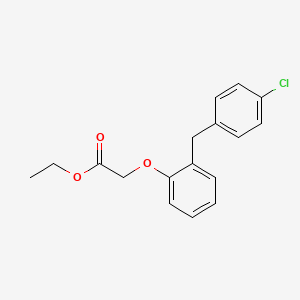

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
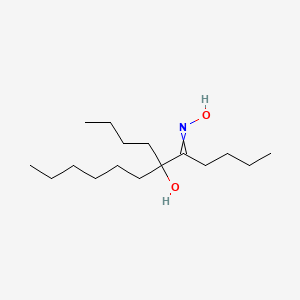
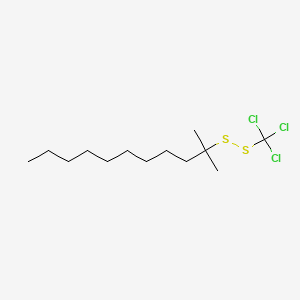
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)

